3-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole involves various methods, including reactions initiated by sodium dithionite and sodium hydrogen carbonate in aqueous acetonitrile solutions at ambient temperatures for difluoromethylenated 1,2,4-oxadiazole-containing compounds. Another method reported involves ultrasound irradiation for synthesizing 1,2,4-oxadiazoles from trichloroacetoamidoxime and acyl chlorides, yielding better yields and shorter reaction times compared to conventional methods (Yang et al., 2007); (Bretanha et al., 2011).
Molecular Structure Analysis
Research focusing on the molecular structure of related 1,2,4-oxadiazole compounds has utilized various spectroscopic techniques such as IR, NMR, and X-ray crystallography to confirm their structures. These studies offer insights into the arrangement of atoms and the electronic environment within the molecules, contributing to understanding their reactivity and properties (Sağırlı & Dürüst, 2018).
Chemical Reactions and Properties
The chemical behavior of 3-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole derivatives includes reactions with various unsaturated compounds leading to the formation of diverse derivatives. Additionally, reactions with KCN have been reported, leading to acetonitriles and alkanes via a non-reductive decyanation pathway. Such reactions highlight the compound's versatility in synthetic chemistry (Sağırlı & Dürüst, 2018).
Physical Properties Analysis
The physical properties of 1,2,4-oxadiazole derivatives, including those similar to 3-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole, have been characterized using techniques such as melting point determination, spectroscopy, and crystallography. These studies provide valuable information on the stability, phase behavior, and luminescent properties of these compounds, which are essential for their potential applications in materials science and organic electronics (Tong, 2011).
Chemical Properties Analysis
The chemical properties of 1,2,4-oxadiazole derivatives are influenced by their molecular structure. Studies have explored their reactivity, highlighting the importance of substituents on the oxadiazole ring in determining their chemical behavior. These properties are crucial for the compound's applications in synthesizing new materials and in pharmaceutical research (Tong, 2011).
Scientific Research Applications
Synthesis of Fluorinated Compounds :
- Difluoromethylene-containing 1,2,4-Oxadiazole compounds can be synthesized from 5-(Difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole. These compounds include various derivatives like γ-butyrolactones and tetrahydrofurans, indicating the role of 1,2,4-oxadiazole in facilitating diverse chemical reactions (Yang et al., 2007).
Chemical Transformations and Mechanisms :
- The reaction of 5-(chloromethyl)-3-substituted-phenyl-1,2,4-oxadiazoles with KCN can lead to the formation of trisubstituted 1,2,4-oxadiazol-5-ylacetonitriles and alkanes, showcasing a unique decyanation process (Sağırlı & Dürüst, 2018).
Pharmacological Properties :
- Novel compounds synthesized from 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole exhibited significant in-vitro antibacterial activity against various strains, suggesting potential pharmaceutical applications (Rai et al., 2010).
- A specific derivative identified as a potent apoptosis inducer and anticancer agent, demonstrating the role of 1,2,4-oxadiazole derivatives in cancer treatment (Zhang et al., 2005).
Material Science and Photoluminescence :
- The synthesis and characterization of certain 1,3,4-oxadiazole derivatives revealed their mesomorphic behavior and photo-luminescent properties, indicating their potential use in materials science and photonic applications (Han et al., 2010).
Safety And Hazards
Future Directions
The future directions for the study and application of this compound could involve further exploration of its synthesis methods and potential applications in medicinal chemistry1. The trifluoromethyl group, in particular, is of interest due to its significant impact on the physical and biological properties of organic molecules2.
properties
IUPAC Name |
3-(chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2O/c11-5-8-15-9(17-16-8)6-1-3-7(4-2-6)10(12,13)14/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVWIIJODVBCRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NO2)CCl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371488 | |
Record name | 3-(chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
CAS RN |
175205-84-2 | |
Record name | 3-(chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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